

Application Note: Quantification of Meloxicam in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meloxicam

Cat. No.: B1676189

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Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation. Accurate quantification of **meloxicam** in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note provides a detailed protocol for a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of **meloxicam** in human plasma. The method is suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of **meloxicam** from human plasma.

- Materials:
 - Human plasma samples
 - **Meloxicam** reference standard
 - Piroxicam (Internal Standard - IS)

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Procedure:
 - Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
 - Add 25 μ L of the internal standard working solution (Piroxicam in methanol).
 - Add 200 μ L of methanol to precipitate the plasma proteins.[\[1\]](#)[\[2\]](#)
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase.
 - Vortex for 30 seconds.
 - Transfer the solution to an HPLC vial for analysis.

2. HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

Table 1: HPLC Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 150 mm, 5 µm)[1]
Mobile Phase	Acetonitrile : Water with 0.1% Formic Acid (80:20, v/v)[1][2]
Flow Rate	0.3 mL/min[3][4]
Injection Volume	10 µL
Column Temperature	40°C[3][4]
Run Time	5 minutes[3][4]

Table 2: Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Scan Type	Multiple Reaction Monitoring (MRM)[5]
Precursor Ion (m/z)	Meloxicam: 352.0, Piroxicam (IS): 332.1
Product Ion (m/z)	Meloxicam: 115.1, Piroxicam (IS): 95.1
Collision Energy	Optimized for the specific instrument
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V

Method Validation Data

The method was validated according to international guidelines for linearity, sensitivity, precision, accuracy, and recovery.

Table 3: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	R ²	LLOQ (ng/mL)
Meloxicam	0.10 - 50.0[1]	> 0.995	0.10[1]

Table 4: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	0.3	< 7	< 7	Within ±15%
Medium	10	< 7	< 7	Within ±15%
High	40	< 7	< 7	Within ±15%

Data based on representative values from similar studies.[1]

Table 5: Recovery

Analyte	Mean Recovery (%)
Meloxicam	95.9[5]
Piroxicam (IS)	~90

Experimental Workflow and Signaling Pathways



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Caption: Experimental workflow for **meloxicam** quantification in plasma.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of **meloxicam** in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been validated and demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

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